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1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol Documentation Hub

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  • Product: 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol
  • CAS: 119868-28-9

Core Science & Biosynthesis

Foundational

In Vitro Exploratory Screening of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol: A Preclinical Whitepaper

Executive Summary The compound 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol represents a highly specialized, low-molecular-weight scaffold with significant potential in anti-inflammatory and immunomodulatory dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol represents a highly specialized, low-molecular-weight scaffold with significant potential in anti-inflammatory and immunomodulatory drug discovery. Structurally, it shares the 1-aryl-3-(trifluoromethyl)pyrazole core with blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. However, the absence of a bulky 5-aryl group and the presence of a reactive 4-hydroxyl (-OH) group fundamentally shift its pharmacological potential.

This whitepaper outlines a rigorous, causality-driven in vitro screening cascade designed to evaluate this compound as a dual COX-2 / 5-LOX inhibitor . By targeting both the cyclooxygenase and lipoxygenase pathways, dual inhibitors can suppress both prostaglandins and leukotrienes, offering superior anti-inflammatory efficacy while circumventing the gastrointestinal and cardiovascular toxicities associated with selective COX-2 inhibition.

Mechanistic Rationale & Target Profiling

The structural features of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol dictate its biological trajectory:

  • The Pyrazole Core: Acts as an aromatic bioisostere that improves lipophilicity while providing a rigid geometric scaffold to correctly orient the peripheral substituents into target binding pockets [1].

  • 3-Trifluoromethyl ( CF3​ ) Group: The CF3​ moiety is highly lipophilic and electron-withdrawing. It is known to anchor deep into the S1 lipophilic side pocket of the COX-2 enzyme, a critical interaction that drives COX-2 selectivity over COX-1 [2].

  • 1-(4-Methylphenyl) Group: The p-tolyl group mimics the aryl anchoring moieties found in classic coxibs, stabilizing the molecule via π−π and hydrophobic interactions at the entrance of the target enzyme's active site.

  • 4-Hydroxyl (-OH) Group: This is the primary divergence from traditional NSAIDs. The 4-OH group serves as a potent hydrogen bond donor and a potential chelator for the non-heme iron ( Fe2+/Fe3+ ) in the active site of 5-Lipoxygenase (5-LOX). This specific substitution is the mechanistic basis for exploring the compound's dual-inhibition capabilities [3].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 LTB4 Leukotriene B4 (Chemotaxis) LOX5->LTB4 CMPD 1-(4-Methylphenyl)-3-(CF3)-1H-pyrazol-4-ol CMPD->COX2 Inhibition CMPD->LOX5 Inhibition

Arachidonic acid pathway illustrating the dual COX-2/5-LOX inhibition strategy.

The In Vitro Screening Cascade

To ensure data integrity, the screening cascade is designed as a self-validating system. Progression through the cascade is gated by strict quantitative thresholds.

Workflow A Phase I: Physicochem & ADME B Phase II: Biochemical Target Assays A->B C Phase III: Cellular Phenotypic B->C D Go/No-Go Decision C->D

Sequential in vitro screening workflow with built-in go/no-go decision gates.

Phase I: Physicochemical & ADME Profiling

Before assessing biological activity, the compound's stability must be verified. The p-tolyl methyl group is highly susceptible to benzylic oxidation by Cytochrome P450 enzymes (specifically CYP2C9), which can rapidly clear the drug by converting the methyl group to a carboxylic acid.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation: Incubate 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add 1 mM NADPH to initiate CYP-mediated metabolism.

  • Sampling & Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • Self-Validation System:

    • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel.

    • Negative Control: A minus-NADPH incubation must be included to rule out chemical instability or non-CYP-mediated degradation.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Phase II: Primary Target Engagement (Biochemical Assays)

Protocol: COX-1 / COX-2 Selectivity Assay Causality Check: Diarylheterocycles with a CF3​ group exhibit time-dependent, pseudo-irreversible binding kinetics. The CF3​ group requires time to induce a conformational change in the COX-2 side pocket. Therefore, a pre-incubation step is biologically critical to avoid false negatives.

  • Enzyme Preparation: Suspend recombinant human COX-1 or COX-2 in 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin and 1 mM phenol.

  • Pre-Incubation: Add the test compound (10-point dose-response curve, 0.1 nM to 10 µM) and pre-incubate at 37°C for exactly 15 minutes.

  • Initiation: Add 10 µM Arachidonic Acid (AA) to start prostaglandin synthesis. Incubate for 2 minutes.

  • Quenching: Add stannous chloride ( SnCl2​ ) to reduce the highly unstable PGG2​/PGH2​ intermediates into stable PGF2α​ .

  • Quantification: Measure PGF2α​ via Enzyme Immunoassay (EIA).

  • Self-Validation System: The assay plate is only valid if the Z'-factor is ≥0.5 . Celecoxib (COX-2 selective) and Indomethacin (non-selective) must yield IC50​ values within 3-fold of their historical means.

Protocol: 5-LOX Inhibition Assay Evaluate the 4-OH group's ability to inhibit leukotriene synthesis by incubating the compound with human recombinant 5-LOX and measuring LTB4​ production via ELISA, using Zileuton as the self-validating positive control.

Phase III: Cellular Phenotypic Screening

To confirm that the biochemical activity translates into a complex biological system (crossing cell membranes and functioning in the presence of cytosolic proteins).

Protocol: LPS-Induced Macrophage Activation

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at 1×105 cells/well.

  • Treatment: Pre-treat cells with the test compound for 1 hour.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to induce COX-2 and 5-LOX expression. Incubate for 24 hours.

  • Validation: Dexamethasone (1 µM) serves as the positive control for total inflammatory suppression. Cell viability must be assessed in parallel using an MTT assay to ensure reductions in cytokines are not artifacts of cytotoxicity.

  • Readout: Harvest the supernatant and quantify PGE2​ and LTB4​ via ELISA.

Data Synthesis & Go/No-Go Criteria

To facilitate rapid decision-making, all quantitative data must be evaluated against a predefined Target Product Profile (TPP).

Table 1: Target Product Profile (TPP) & In Vitro Acceptance Criteria

ParameterAssay / ReadoutAcceptance Threshold (Go/No-Go)Rationale
Metabolic Stability HLM Intrinsic Clearance ( CLint​ ) <50 µL/min/mg Ensures sufficient half-life for in vivo exposure.
COX-2 Potency Biochemical IC50​ <500 nM Required for target engagement at safe doses.
COX Selectivity Ratio: COX-1 IC50​ / COX-2 IC50​ >50 -foldMinimizes GI toxicity associated with COX-1 inhibition.
5-LOX Potency Biochemical IC50​ <1 µM Validates the dual-inhibition hypothesis.
Cellular Efficacy RAW 264.7 PGE2​ Reduction >70% inhibition at 10 µMConfirms membrane permeability and cellular target binding.
Cytotoxicity RAW 264.7 MTT Assay CC50​>50 µM Ensures a safe therapeutic window.

Table 2: Mock Quantitative Screening Data Summary (Illustrative data demonstrating a successful screening profile)

Compound / ControlCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index5-LOX IC50​ (µM)HLM t1/2​ (min)
Test Compound > 50.00.12> 4160.8545
Celecoxib 15.00.04375> 50.0120
Zileuton > 50.0> 50.0N/A0.6085
Indomethacin 0.020.350.05> 50.0180

References

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC - National Institutes of Health. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the success of fragment-based drug discovery (FBDD) and targeted library synthesis. 1-(4-Methylphenyl)-3-(trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of fragment-based drug discovery (FBDD) and targeted library synthesis. 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol represents a highly versatile, privileged scaffold. It combines the bioisosteric properties of a pyrazole core with the metabolic stability imparted by a trifluoromethyl group, while offering a reactive 4-hydroxyl handle for divergent synthesis.

This application note provides drug development professionals with a comprehensive guide to leveraging this building block. It details the structural rationale, physicochemical profiling, and self-validating synthetic protocols required to generate high-quality screening libraries targeting kinases, cyclooxygenases (COX), and epigenetic readers.

Structural Rationale & Pharmacophore Analysis

The architecture of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol is deliberately suited for challenging biological targets:

  • The Pyrazole Core: Pyrazoles are ubiquitous in FDA-approved drugs (e.g., celecoxib, ruxolitinib). They act as robust bioisosteres for amides and phenols, providing rigid, planar geometries that are ideal for binding to the hinge regions of kinases or the active sites of inflammatory enzymes [1] [2].

  • The 3-Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group fundamentally alters the molecule's physicochemical profile. It significantly enhances lipophilicity (facilitating membrane permeability) and shields adjacent positions from cytochrome P450-mediated oxidative metabolism. The strong electron-withdrawing nature of the -CF₃ group also lowers the pKa of the adjacent 4-hydroxyl group, increasing its reactivity for subsequent functionalization [3].

  • The 1-(4-Methylphenyl) Moiety: The N-tolyl group provides a hydrophobic anchor capable of engaging in π−π stacking and van der Waals interactions within deep lipophilic pockets (such as the COX-2 selectivity pocket). The para-methyl group can also serve as a site for late-stage functionalization (e.g., benzylic bromination).

  • The 4-Hydroxyl (-OH) Handle: This is the critical synthetic node. It allows the building block to be rapidly diversified via O-alkylation to form ether-linked libraries, or converted into a pseudohalide (triflate) for palladium-catalyzed carbon-carbon bond formation [4].

Synthetic Workflows & Library Generation

To maximize the chemical space explored during a hit-to-lead campaign, this building block can be channeled into two primary synthetic workflows: Etherification and Cross-Coupling .

G BB 1-(4-Methylphenyl)-3-(trifluoromethyl) -1H-pyrazol-4-ol Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) BB->Mitsunobu R-OH Triflation Triflation (Tf2O, Pyridine, DCM) BB->Triflation Activation EtherLib O-Alkyl/Aryl Ether Library (Target: Kinase Hinge Binders) Mitsunobu->EtherLib Triflate Pyrazole-4-Triflate (Electrophilic Intermediate) Triflation->Triflate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) Triflate->Suzuki Ar-B(OH)2 ArylLib 4-Aryl Pyrazole Library (Target: COX-2 / Epigenetics) Suzuki->ArylLib

Synthetic divergence of the 4-hydroxypyrazole building block into ether and biaryl libraries.

Physicochemical Profiling

When designing libraries, it is crucial that the derivatized products remain within Lipinski's Rule of 5 (Ro5) to ensure oral bioavailability. The table below summarizes the baseline properties of the building block and the projected properties of its downstream libraries.

Property1-(4-Methylphenyl)-3-(CF₃)-1H-pyrazol-4-olTypical Ether DerivativeTypical 4-Aryl DerivativeOptimal Range (Ro5)
Molecular Weight ( g/mol ) 242.20320 - 450350 - 480< 500
cLogP 3.13.5 - 4.84.0 - 5.5< 5.0
H-Bond Donors 100 - 1< 5
H-Bond Acceptors 33 - 42 - 4< 10
TPSA (Ų) 32.625 - 4515 - 40< 140

Detailed Experimental Protocols

The following protocols have been optimized for high yield, scalability, and reproducibility in a library synthesis environment.

Protocol A: High-Throughput O-Alkylation via Mitsunobu Reaction

Objective: Generate a library of pyrazole ethers to probe shallow hydrophobic pockets.

Mechanistic Rationale: The Mitsunobu reaction is selected over standard SN​2 alkylation because it proceeds under mild, neutral conditions, preventing the degradation of sensitive functional groups on the incoming alcohol. The 4-hydroxyl group of the trifluoromethyl pyrazole is sufficiently acidic ( pKa​ ~8.5) to efficiently protonate the betaine intermediate formed by triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol (1.0 equiv, 0.5 mmol) and the target primary or secondary alcohol (1.2 equiv) in anhydrous THF (5.0 mL).

  • Activation: Add Triphenylphosphine (PPh₃) (1.5 equiv, 0.75 mmol) to the solution and stir until completely dissolved.

  • Betaine Formation: Cool the reaction mixture to 0 °C using an ice bath. Critical Step: Add DIAD (1.5 equiv, 0.75 mmol) dropwise over 5 minutes. Slow addition is mandatory to control the exothermic formation of the betaine intermediate and prevent the generation of unwanted hydrazine byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Reaction progress should be monitored by LC-MS.

  • Workup & Purification: Quench the reaction with water (1 mL) and concentrate under reduced pressure. Purify the crude residue via automated flash chromatography (Silica, Hexanes/Ethyl Acetate gradient) to isolate the pure pyrazole ether.

Protocol B: Triflation and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Generate a library of 4-aryl/heteroaryl pyrazoles to explore deep binding pockets (e.g., COX-2 active site).

Step 1: Synthesis of the Pyrazole-4-Triflate

Mechanistic Rationale: Triflic anhydride (Tf₂O) is a highly reactive electrophile. Pyridine is utilized as both a base and a nucleophilic catalyst; it forms an intermediate N-trifluoromethylsulfonylpyridinium species that smoothly transfers the triflate group to the pyrazole oxygen. This avoids the use of strong bases (like NaH) that could cause side reactions.

Procedure:

  • Dissolve the building block (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) and add Pyridine (2.5 equiv, 2.5 mmol).

  • Cool the solution to 0 °C under argon.

  • Add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv, 1.2 mmol) dropwise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Dilute with DCM, wash with 1N HCl (to remove pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting triflate is generally pure enough to be used directly in the next step.

Step 2: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: Pd(dppf)Cl₂ is chosen as the catalyst due to the large bite angle of the dppf ligand. This specific geometry accelerates the reductive elimination step, which is frequently the rate-limiting step when coupling electron-deficient heteroaryl triflates. A biphasic solvent system is crucial to dissolve both the organic triflate and the inorganic base required to activate the boronic acid.

Procedure:

  • In a microwave-safe vial, combine the pyrazole-4-triflate (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv, 0.75 mmol), and Potassium Carbonate (K₂CO₃) (2.5 equiv, 1.25 mmol).

  • Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v, 5 mL).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol).

  • Seal the vial, purge with argon for 5 minutes, and heat to 90 °C in an oil bath (or microwave at 110 °C for 20 minutes) until complete consumption of the triflate is observed via TLC/LC-MS.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate.

  • Concentrate the organic layer and purify via reverse-phase preparative HPLC to yield the final 4-aryl pyrazole derivative.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Molecules (PMC) URL:[Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Molecules (PMC) URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Pharmaceuticals (MDPI) URL:[Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine The Journal of Organic Chemistry (ACS) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 119868-28-9). This document is intended f...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 119868-28-9). This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important research compound. We will address specific experimental challenges with evidence-based solutions and mechanistic explanations.

The most common and direct route to this pyrazole core is a variation of the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For this specific target molecule, the reactants are typically 4-Methylphenylhydrazine (p-tolylhydrazine) and Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) .

G cluster_reactants Starting Materials cluster_product Target Molecule tolylhydrazine 4-Methylphenylhydrazine reaction + tolylhydrazine->reaction etfaa Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) etfaa->reaction product 1-(4-Methylphenyl)-3-(trifluoromethyl) -1H-pyrazol-4-ol reaction_arrow Condensation/ Cyclization reaction_arrow->product

Caption: General reaction scheme for the synthesis.

Part 1: Troubleshooting Guide

This section addresses the most frequently encountered problems during the synthesis in a question-and-answer format.

Issue 1: My overall yield is consistently low.

Symptoms: After purification, the isolated mass of the target compound is significantly lower than the theoretical maximum.

Possible Causes & Solutions:

  • Poor Regioselectivity: This is the most common reason for low yields of the desired product. The reaction can produce two different regioisomers. The formation of the undesired isomer directly reduces the yield of the target compound.[1][2]

    • Solution: The key to improving the yield of the desired isomer is to control the regioselectivity. This is best achieved by using an acid catalyst and carefully controlling the reaction temperature. A patent for a similar synthesis found that adding the hydrazine to the ETFAA at an elevated temperature (e.g., 85 °C) in an aqueous medium with a catalytic amount of acid (like sulfuric acid or trifluoroacetic acid) dramatically improves the ratio in favor of the 3-trifluoromethyl isomer.[3]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider increasing the temperature or extending the duration.[1] However, prolonged heating can sometimes lead to degradation, so proceed with caution.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can heavily influence reaction rate and outcome.

    • Solution: While traditional methods use solvents like ethanol, consider alternative approaches. Green chemistry methods using PEG-400 as a solvent or employing microwave-assisted synthesis have been shown to improve yields and shorten reaction times in other pyrazole syntheses.[4][5] For this specific reaction, an aqueous medium with acid catalysis has proven highly effective.[3]

  • Losses During Workup and Purification: The product may be lost during extraction or crystallization steps.

    • Solution: Ensure the pH is correctly adjusted during aqueous workup to precipitate the product fully. For purification, if column chromatography proves difficult due to similar polarities of isomers, focus on optimizing recrystallization. A process of dissolving the crude product in a suitable hot solvent (e.g., anisole, cyclopentyl methyl ether) and cooling slowly can effectively purify the desired product.[6]

Issue 2: My NMR analysis shows a mixture of products I can't separate.

Symptoms: The ¹H and ¹⁹F NMR spectra show duplicate sets of peaks, indicating the presence of two or more similar compounds. TLC analysis reveals two spots with very close Rf values, making chromatographic separation difficult.

Explanation of the Problem: Regioisomer Formation

The starting material, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), is an unsymmetrical 1,3-dicarbonyl compound. The 4-methylphenylhydrazine can attack either of the two carbonyl groups, leading to two possible regioisomers after cyclization and tautomerization.

  • Attack at C2 (Keto-carbonyl): Leads to the undesired 5-trifluoromethyl isomer.

  • Attack at C4 (Ester-carbonyl, after initial condensation): More accurately, initial condensation with the more electrophilic keto-carbonyl followed by cyclization leads to the desired 3-trifluoromethyl isomer .

The strongly electron-withdrawing trifluoromethyl group makes the adjacent keto-carbonyl (C2) significantly more electrophilic and thus more susceptible to nucleophilic attack.[2]

G cluster_pathways Reaction Pathways start ETFAA + 4-Methylphenylhydrazine attack_c2 Pathway A: Attack at Keto Carbonyl (Favored under acidic conditions) start->attack_c2 H⁺ catalyst attack_c4 Pathway B: Attack at Ester Carbonyl (Less favored) start->attack_c4 Neutral/Basic conditions product_desired Desired Isomer 1-(p-tolyl)-3-(CF3)-1H-pyrazol-4-ol attack_c2->product_desired product_undesired Undesired Isomer 1-(p-tolyl)-5-(CF3)-1H-pyrazol-4-ol attack_c4->product_undesired

Caption: Regioselectivity in the Knorr synthesis of the target pyrazole.

Solutions to Control Regioselectivity:

  • Employ Acid Catalysis: This is the most effective strategy. Under acidic conditions, the reaction mechanism is altered. The initial, reversible attack of the hydrazine on the more electrophilic (CF3-adjacent) carbonyl is strongly favored.[2] This directs the reaction towards the desired 1,3-disubstituted pyrazole.[3]

  • Optimize Temperature Profile: Contrary to the common assumption that lower temperatures increase selectivity, a patent for a similar synthesis demonstrates that adding the hydrazine solution at an elevated temperature (85-95 °C) can yield a selectivity ratio of over 99:1 for the desired isomer.[3]

  • Solvent Selection: The reaction is often performed in an aqueous medium when using an acid catalyst. This can also help drive the precipitation of the product upon cooling.[3]

Issue 3: My final product is a discolored (yellow or brown) solid.

Symptoms: The isolated product is not the expected white or off-white crystalline solid.

Possible Causes & Solutions:

  • Hydrazine Impurities/Oxidation: The 4-methylphenylhydrazine starting material can contain colored impurities or can oxidize during the reaction, especially when heated in the presence of air.[1]

    • Solution: Use high-purity or freshly distilled/recrystallized hydrazine. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Product Degradation: The pyrazol-4-ol product itself might be susceptible to oxidation or degradation under harsh workup conditions or prolonged heating.

    • Solution: Minimize reaction time and avoid unnecessarily high temperatures. During workup, process the material promptly.

  • Chromophoric Byproducts: Minor side reactions can generate highly colored impurities that are difficult to remove.

    • Solution: A charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir or heat briefly, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before crystallization.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I definitively identify my product and distinguish it from the undesired regioisomer? A1: A combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are crucial. While the ¹H spectra of the two isomers may be similar, there can be subtle differences in the chemical shifts of the pyrazole ring proton and the methyl group. ¹³C NMR can be very informative, as the carbon attached to the CF₃ group will have a distinct chemical shift and C-F coupling pattern in each isomer.[7][8]

  • Mass Spectrometry (MS): Both isomers will have the same molecular weight. However, fragmentation patterns in techniques like GC-MS might differ, providing clues to the structure.[1]

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity between the p-tolyl ring and the pyrazole ring, and between the CF₃ group and its attached carbon, confirming the substitution pattern.

Q2: What is the best method for purifying the final product? A2: Recrystallization is typically the most effective and scalable method.

  • Solvent Screening: Test various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixtures) to find one in which the product is soluble when hot but sparingly soluble when cold.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, consider a hot filtration or charcoal treatment as described above. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.[6]

Q3: Are there any "green" or more sustainable methods for this synthesis? A3: Yes, modern synthetic chemistry emphasizes sustainable practices. For pyrazole synthesis, several green approaches have been developed which may be adaptable to this specific target:

  • Microwave-Assisted Synthesis: Can dramatically reduce reaction times from hours to minutes and often improves yields.[5]

  • Alternative Solvents: Using water as a solvent, as demonstrated in the optimized acid-catalyzed method, is a green approach.[3] Other eco-friendly solvents like PEG-400 have also been used for pyrazole synthesis.[4]

  • Solvent-Free Conditions: Some pyrazole syntheses can be performed by grinding the reactants together, sometimes with a solid catalyst, eliminating the need for a solvent entirely.[9][10]

Part 3: Optimized Experimental Protocol (Acid-Catalyzed)

This protocol is adapted from highly successful methods for analogous compounds and is designed to maximize yield and regioselectivity.[3]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)

  • 4-Methylphenylhydrazine (can be used as hydrochloride salt with a base, or as free base) (1.1 eq)

  • Sulfuric Acid (96%) or Trifluoroacetic Acid (0.1 eq)

  • Water (Deionized)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel, add ETFAA (1.0 eq), water, and the acid catalyst (0.1 eq).

  • Heat the mixture to 85 °C with vigorous stirring.

  • Prepare a solution or slurry of 4-methylphenylhydrazine (1.1 eq) in water.

  • Add the hydrazine solution dropwise to the hot ETFAA mixture over 30-60 minutes, maintaining the internal temperature at 85-90 °C.

  • After the addition is complete, continue to stir the reaction mixture at 85-90 °C for an additional 2-4 hours. Monitor the reaction by TLC until the ETFAA spot has disappeared.

  • Once the reaction is complete, cool the mixture to 10 °C in an ice bath. The product should crystallize out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (2-3 times) to remove any residual acid and salts.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

  • If further purification is needed, recrystallize from a suitable solvent system (e.g., ethanol/water or toluene).

Part 4: Data Summary & Workflow
Table 1: Effect of Reaction Conditions on Yield & Selectivity

This table summarizes typical outcomes based on literature for analogous syntheses.[3]

CatalystTemperature (°C)SolventTypical Yield (%)Regioselectivity (Desired : Undesired)
NoneRefluxEthanol40 - 60%~ 6:1 to 10:1
Acetic AcidRefluxEthanol60 - 75%~ 20:1
H₂SO₄ (0.1 eq) 85 - 90 °C Water >85% >98:2
TFA (0.1 eq)85 - 90 °CWater>85%>99:1
Troubleshooting Workflow

G start_node Start: Low Yield or Impure Product check_nmr NMR shows multiple isomers? start_node->check_nmr Analyze Crude Product decision_node decision_node process_node process_node end_node Result: Higher Yield & Purity implement_acid Implement Acid Catalysis (H₂SO₄ or TFA, 0.1 eq) & Elevated Temp (85°C) check_nmr->implement_acid Yes check_tlc TLC shows unreacted starting material? check_nmr->check_tlc No (One major product, still low yield) implement_acid->end_node extend_reaction Increase reaction time or temperature slightly. Re-monitor by TLC. check_tlc->extend_reaction Yes check_color Is product discolored? check_tlc->check_color No extend_reaction->check_color purify_charcoal Use high-purity hydrazine. Consider inert atmosphere. Purify via charcoal treatment and recrystallization. check_color->purify_charcoal Yes optimize_cryst Optimize recrystallization solvent and procedure to minimize loss. check_color->optimize_cryst No purify_charcoal->end_node optimize_cryst->end_node

Caption: A decision-making workflow for troubleshooting synthesis issues.

References
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • PubMed. (2025, April 5). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis.
  • BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.
  • Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • PubMed. (1997, April 25). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib).
  • ACS Publications. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
  • ScienceDirect. (n.d.).
  • ResearchGate. (2022, November 2). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Chemical Methodologies. (2023, April 15).
  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions.
  • ACS Publications. (2010, September 15).
  • Guidechem. (n.d.). 1H-Pyrazol-4-ol, 1-(4-methylphenyl)-3-(trifluoromethyl)-.
  • Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • MDPI. (2023, September 5).
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.
  • Figshare. (2021, September 20). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β‑CF3‑1,3-Enynes with Hydrazines.
  • Atlantis Press. (n.d.).
  • PubMed Central. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one.
  • Washington University School of Medicine. (1997, April 25). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib).
  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol .

While Dimethyl sulfoxide (DMSO) is the gold-standard solvent for in vitro screening, the unique structural features of this pyrazole derivative—specifically the highly lipophilic trifluoromethyl ( −CF3​ ) and p-tolyl groups balanced by a hydrogen-bond donating hydroxyl ( −OH ) group—make it highly sensitive to solvent degradation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure assay reproducibility.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol precipitate out of my DMSO stock solution over time?

A1: The primary cause of precipitation is the hygroscopic nature of DMSO. When exposed to ambient air, DMSO rapidly absorbs atmospheric moisture[1].

  • The Causality: In anhydrous DMSO, the solvent's sulfoxide oxygen acts as a strong hydrogen-bond acceptor for the pyrazole's C4-hydroxyl group, keeping the molecule solvated. When water enters the system, it competitively hydrogen-bonds with the DMSO molecules. Deprived of its solvation shell, the highly hydrophobic −CF3​ and p-tolyl groups drive intermolecular aggregation, leading to precipitation.

  • Thermodynamic Shift: According to Ostwald's Rule of Stages, the compound may initially dissolve into an amorphous, supersaturated state. However, water acts as a nucleating agent, forcing the compound into a lower-entropy, less soluble crystalline polymorph[2].

Q2: How do freeze-thaw cycles affect the stability of this compound in DMSO?

A2: Freeze-thaw cycles are highly detrimental to the solubility of lipophilic pyrazoles. Pure anhydrous DMSO freezes at 18.5 °C. However, as it absorbs water, its freezing point is drastically depressed[3]. When a hydrated DMSO solution is frozen, water and DMSO can phase-separate, creating localized microenvironments of high water concentration. Upon thawing, the pyrazole compound finds itself in a highly polar aqueous pocket with insufficient DMSO to maintain solvation, causing irreversible crystallization[2].

Q3: How can I accurately determine if my compound is fully dissolved before an HTS assay?

A3: Visual inspection is often insufficient because micro-precipitates and colloidal aggregates can be invisible to the naked eye. For High-Throughput Screening (HTS), where compounds are typically tested at 1 mM concentrations[4], you must use nephelometry (turbidimetry) or dynamic light scattering (DLS). These techniques detect light scattering caused by insoluble particulates. If analytical quantification is required, quantitative 1H -NMR should be used to measure the exact concentration of the dissolved fraction[4].

Part 2: Data Presentation

Understanding the physicochemical limits of your solvent system is critical. The tables below summarize the properties driving the solubility behavior of this pyrazole derivative.

Table 1: Physicochemical Drivers of Solvation
ComponentKey PropertyImpact on Solvation
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol C4-Hydroxyl GroupActs as a strong H-bond donor; primary interaction point with DMSO.
−CF3​ & p-Tolyl GroupsHighly lipophilic; drives aggregation if the solvent polarity increases.
Dimethyl Sulfoxide (DMSO) Polar Aprotic NatureExcellent H-bond acceptor; dissolves both polar and nonpolar moieties.
HygroscopicityRapidly absorbs atmospheric water, increasing solvent polarity.
Table 2: Impact of Water Absorption on DMSO Properties

Data modeled after standard DMSO hydration curves[2].

Water Content (% by weight)Freezing Point (°C)Solvation Capacity for Lipophilic Pyrazoles
0% (Anhydrous) 18.5 °COptimal (Maintains H-bond network)
10% ~0 °CReduced (High risk of supersaturation)
33% -73 °CPoor (Precipitation highly likely)

Part 3: Mechanistic Visualizations

Mechanism H2O Atmospheric Moisture DMSO Hygroscopic DMSO H2O->DMSO Comp Competitive H-Bonding DMSO->Comp Agg Hydrophobic Aggregation Comp->Agg Precip Pyrazole Precipitation Agg->Precip

Caption: Mechanism of pyrazole precipitation driven by DMSO hygroscopicity.

Part 4: Experimental Protocols

Protocol 1: Preparation and Storage of Anhydrous DMSO Stock Solutions

To prevent the degradation of your stock solution, strict environmental controls must be maintained.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol and the anhydrous DMSO (≥99.9% purity, packaged under argon) to reach ambient room temperature in a desiccator before opening.

  • Solubilization: Weigh the compound and add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Agitation: Cap the vial securely and vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes. Caution: Do not exceed 40 °C to prevent thermal degradation.

  • Self-Validation Step (Tyndall Effect): In a darkened room, shine a laser pointer through the vial. A perfectly clear, fully solvated solution will allow the beam to pass invisibly. If the beam path is visible (light scattering), colloidal aggregates are present, indicating incomplete solubilization.

  • Aliquoting: Working quickly to minimize atmospheric exposure, divide the stock into single-use aliquots (e.g., 10-50 µL) in tightly sealed, opaque tubes. Purge the headspace of the tubes with dry argon or nitrogen gas before capping.

  • Storage: Store aliquots at -20 °C in a secondary container filled with active desiccant[5].

Workflow N1 Weigh 1-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-4-ol N2 Add Anhydrous DMSO (Argon Purged) N1->N2 N3 Vortex & Sonicate (Room Temp, 5 min) N2->N3 N4 Visual Inspection (Tyndall Effect Check) N3->N4 N5 Prepare Single-Use Aliquots N4->N5 Clear Solution N7 Gentle Warming (Max 40°C) N4->N7 Particulates Visible N6 Store at -20°C in Desiccator N5->N6 N7->N3

Caption: Workflow for preparing anhydrous DMSO pyrazole stock solutions.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

To ensure your assay concentration does not exceed the compound's kinetic solubility limit, perform a serial dilution test.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the pyrazole derivative in anhydrous DMSO.

  • Serial Dilution: Create a dilution series (e.g., 1 mM, 500 µM, 250 µM, 100 µM) by spiking the DMSO stock into the final aqueous assay buffer. Ensure the final DMSO concentration remains constant across all wells (typically ≤1% v/v).

  • Incubation: Incubate the microplate at the assay temperature (e.g., 37 °C) for the exact duration of your planned biological assay.

  • Measurement: Read the plate using a nephelometer. An increase in the light scattering signal compared to a blank (buffer + DMSO only) indicates the onset of precipitation.

  • Self-Validation Step: Spike a known highly soluble standard (e.g., pure caffeine) into a parallel well containing the exact same buffer and DMSO concentration. If the standard precipitates, your assay buffer or DMSO is compromised, invalidating the solubility limit test.

References

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • National Center for Biotechnology Information (NIH). DMSO Solubility Assessment for Fragment-Based Screening. PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol Purity Analysis: A Comparative Guide

Introduction The accurate purity analysis of complex pyrazole derivatives such as 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol requires a nuanced understanding of molecular interactions. This specific Active Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate purity analysis of complex pyrazole derivatives such as 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol requires a nuanced understanding of molecular interactions. This specific Active Pharmaceutical Ingredient (API) intermediate features a basic pyrazole core, a weakly acidic C4-hydroxyl group, a highly hydrophobic and electronegative trifluoromethyl (-CF3) group, and an aromatic p-tolyl ring. These diverse functional groups present unique chromatographic challenges, particularly concerning peak tailing and the resolution of closely related regioisomers or synthetic impurities.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the purity analysis of this compound. Furthermore, it details a self-validating experimental protocol and outlines the method validation framework in strict accordance with the updated [1].

Section 1: Column Selection & Comparative Performance

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While effective for general separations, they often struggle to resolve pyrazole regioisomers with similar polarities[2]. Furthermore, the free silanol groups on standard reversed-phase (RP) columns can act as nucleophiles or hydrogen-bond donors, interacting with the pyrazole nitrogen and C4-hydroxyl group to cause severe peak tailing[3].

To overcome this, we objectively compare three stationary phases:

  • Standard C18: Provides baseline hydrophobic retention but lacks secondary retention mechanisms.

  • Low-Silanol C18 (e.g., XTerra MS C18): Utilizes hybrid particle technology to reduce secondary interactions with residual silanols, minimizing peak tailing for basic compounds[3].

  • Phenyl-Hexyl (e.g., Agilent ZORBAX Phenyl-Hexyl): Introduces π−π interactions. The phenyl ring of the stationary phase interacts directly with the p-tolyl group of the analyte. When using acetonitrile as the organic modifier, these π−π interactions are enhanced (unlike methanol, which can suppress them), providing orthogonal selectivity and superior resolution for aromatic impurities[4].

Quantitative Performance Comparison

Table 1: Comparative HPLC Performance for 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol

ParameterStandard C18Low-Silanol C18Phenyl-Hexyl
Retention Time (min) 6.46.27.8
Resolution ( Rs​ ) vs. Des-methyl impurity 1.41.62.8
Tailing Factor ( Tf​ ) 1.8 (Tailing)1.1 (Symmetrical)1.1 (Symmetrical)
Theoretical Plates ( N ) ~8,500~12,000~14,500
Primary Interaction Mechanism HydrophobicHydrophobicHydrophobic + π−π

Causality Insight: The Phenyl-Hexyl column demonstrates superior resolution and theoretical plate count by actively leveraging the π−π interactions with the compound's p-tolyl group, proving it to be the optimal choice for this specific molecular structure[4].

Section 2: Method Development Workflow & Protocol

To ensure a self-validating system, the method development workflow integrates System Suitability Testing (SST) directly into the optimization phase.

MethodDev Start Define Target Profile (Resolution > 2.0, Tailing < 1.5) ColScreen Column Screening (C18 vs Phenyl-Hexyl vs Low-Silanol) Start->ColScreen MPScreen Mobile Phase Optimization (0.1% FA to suppress ionization) ColScreen->MPScreen GradOpt Gradient Optimization (Acetonitrile enhances π-π interactions) MPScreen->GradOpt SST System Suitability Testing (Self-Validating Step) GradOpt->SST Val ICH Q2(R2) Validation SST->Val

Caption: Logical flow of HPLC method development and optimization for pyrazole derivatives.

Step-by-Step Experimental Protocol

1. Mobile Phase Preparation:

  • Aqueous Phase (A): 0.1% Formic Acid (FA) in LC-MS grade water.

    • Causality: The acidic pH (~2.7) ensures the pyrazole ring and C4-hydroxyl group remain unionized, preventing secondary interactions with residual silanols and dramatically improving peak shape[3].

  • Organic Phase (B): 0.1% FA in Acetonitrile.

    • Causality: Acetonitrile is chosen over methanol to maximize π−π interactions on the Phenyl-Hexyl column, as methanol's protic nature can disrupt these critical retention mechanisms[4].

2. Instrument Setup & Chromatographic Conditions:

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Maintained to ensure reproducible retention times and reduce system backpressure)[3].

  • Detection: UV at 254 nm (Optimal for the conjugated pyrazole-tolyl system).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (Re-equilibration)

3. Sample Preparation & System Suitability Test (SST):

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Prep: Dissolve 10 mg of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol reference standard in 10 mL diluent (1 mg/mL).

  • SST Criteria (Self-Validating System): Before analyzing unknown samples, inject the standard 5 times. The system is valid only if: %RSD of peak area ≤2.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥10,000 .

Section 3: ICH Q2(R2) Method Validation Framework

Once the method is developed, it must be validated to prove it is "fit for purpose" according to the[1]. The updated guidelines emphasize a lifecycle approach, robust statistical evaluation, and multivariate data considerations.

ValidationLifecycle Spec Specificity (No Blank/Matrix Interference) LinRange Linearity & Range (LOQ to 120% Spec) Spec->LinRange AccPrec Accuracy & Precision (Recovery & %RSD) LinRange->AccPrec Robust Robustness (Temp, Flow, pH variations) AccPrec->Robust Report Validation Report (Lifecycle Management) Robust->Report

Caption: Analytical method validation lifecycle according to ICH Q2(R2) guidelines.

Key Validation Parameters for Purity Analysis
  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities (e.g., des-methyl and des-trifluoromethyl degradation products). Inject a blank and a spiked sample; ensure resolution ( Rs​ ) between the main peak and the closest eluting impurity is >2.0 [1].

  • Linearity and Reportable Range: Prepare solutions ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit. Perform linear regression analysis. Acceptance criteria: Correlation coefficient ( R2 ) ≥0.999 [1].

  • Accuracy (Recovery): Spike known quantities of the analyte into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0% recovery[1].

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: 6 independent preparations of the 100% test concentration. %RSD must be ≤2.0% .

    • Intermediate Precision: Perform the same test on a different day, by a different analyst, using a different HPLC system. The combined %RSD must remain ≤2.0% [1].

  • Robustness: Introduce deliberate, small variations to the method parameters (e.g., Flow rate ±0.1 mL/min, Column Temperature ±2 °C, Mobile Phase organic composition ±2% ). The method is robust if the SST criteria (Resolution, Tailing) are still met under these variations[1].

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, Nov 2023. Available at:[Link]

  • ResearchGate. "Representative Chromatogram of spiked Pyrazole boronic pinacol ester." ResearchGate Publications. Available at:[Link]

  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent Application Notes, Oct 2009. Available at:[Link]

Sources

Comparative

comparing 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol vs other trifluoromethyl pyrazoles

Comparative Guide: 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol vs. Traditional Trifluoromethyl Pyrazoles in Drug Discovery Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, w...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol vs. Traditional Trifluoromethyl Pyrazoles in Drug Discovery

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, with the trifluoromethyl (CF3) group acting as a critical pharmacophore to enhance lipophilicity, metabolic stability, and target binding affinity[1]. While first-generation CF3-pyrazoles like Celecoxib and SC-560 have cemented their roles as potent cyclooxygenase (COX) inhibitors, modern drug discovery demands highly modular building blocks for rapid lead optimization. This guide objectively evaluates 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol —a versatile, C4-hydroxylated scaffold—against established CF3-pyrazoles, providing researchers with actionable mechanistic insights and validated experimental protocols for late-stage diversification.

Section 1: Structural & Mechanistic Divergence

The Causality of Scaffold Design

Traditional CF3-pyrazoles such as Celecoxib possess an unreactive C4 position, which limits their utility as synthetic intermediates. Celecoxib relies on a rigid N1-sulfonamide-phenyl group and a C5-methyl group to achieve its clinically validated COX-2 selectivity[2].

In contrast, 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol introduces two strategic structural modifications that shift its role from an end-product to a highly versatile discovery scaffold:

  • N1-p-Tolyl Group: The 4-methylphenyl (p-tolyl) moiety provides a highly lipophilic vector that perfectly occupies hydrophobic binding pockets. Literature demonstrates that p-tolyl-3-trifluoromethyl-pyrazole derivatives often yield superior in vivo anti-inflammatory activity and a significantly improved gastrointestinal (GI) safety profile compared to the sulfonamide group of Celecoxib[3].

  • C4-Hydroxyl (OH) Handle: This is the defining advantage of the molecule. The C4-OH acts as a synthetic anchor for etherifications and esterifications. This allows medicinal chemists to rapidly generate libraries of complex ethers (e.g., targeting Monoacylglycerol Lipase (MAGL) or novel COX-2 variants) without having to rebuild the complex CF3-pyrazole core from scratch[4].

Section 2: Comparative Performance Data

The following table synthesizes the pharmacological and physicochemical profiles of key CF3-pyrazoles, highlighting the paradigm shift from rigid clinical agents to modular synthetic scaffolds.

CompoundPrimary TargetIC50 (COX-2)IC50 (COX-1)C4-SubstitutionKey Structural Advantage
Celecoxib COX-2~0.04 µM>15 µM-HClinically validated, high COX-2 selectivity[3].
SC-560 COX-1>10 µM~0.009 µM-HPotent research tool for COX-1 isolation[1].
p-Tolyl-3-CF3 Pyrazoles COX-2 / Inflam.~0.1 µM>10 µMVariousSuperior in vivo GI safety profile vs. Celecoxib[3].
1-(4-Methylphenyl)-3-(CF3)-1H-pyrazol-4-ol Modular ScaffoldTunableTunable-OH Unlocks late-stage diversification via etherification[4].

*Note: The IC50 values and target selectivity for the target compound are highly tunable depending on the specific R-group attached to the C4-oxygen during late-stage synthesis.

Section 3: Mechanistic Pathway Visualization

The diagram below illustrates how CF3-pyrazole derivatives interrupt the arachidonic acid cascade, and where the modularity of the C4-OH scaffold provides a distinct advantage in targeted drug design.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism Prost Prostaglandins COX2->Prost Synthesis Celecoxib Celecoxib (Rigid Scaffold) Celecoxib->COX2 Inhibits Target 1-(4-Methylphenyl)-3-(CF3)-1H-pyrazol-4-ol (Modular Scaffold) Target->COX2 Inhibits (via Derivatives)

Fig 1: Pharmacological pathway of COX-2 inhibition by trifluoromethyl pyrazole scaffolds.

Section 4: Experimental Protocols

To ensure scientific integrity and self-validating results, the following protocols detail the functionalization of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol and the subsequent biological screening.

Protocol A: Late-Stage Diversification via Mitsunobu Etherification

Objective: To synthesize a diverse library of C4-ethers using the target compound. Causality: The Mitsunobu reaction is chosen because it allows the coupling of the C4-OH with various primary and secondary alcohols under mild, neutral conditions. This preserves the integrity of the electron-withdrawing CF3 group and the N1-aryl ring while avoiding the harsh basic conditions of traditional Williamson ether syntheses[4].

  • Preparation: In an oven-dried flask under argon, dissolve 1.0 equiv of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol and 1.2 equiv of the target alcohol in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1.5 equiv of Triphenylphosphine (PPh3) and stir until fully dissolved.

  • Coupling: Dropwise add 1.5 equiv of Diisopropyl azodicarboxylate (DIAD). Critical Step: The strict order of addition and temperature control prevents the premature consumption of the highly reactive betaine intermediate.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 12–16 hours. Self-Validation: Monitor the reaction via LC-MS; the disappearance of the pyrazole starting material mass (m/z ~242) confirms completion.

  • Purification: Concentrate the solvent in vacuo. Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure C4-etherified pyrazole.

Protocol B: In Vitro COX-1/COX-2 Selectivity Assay

Objective: To evaluate the target binding affinity and selectivity of the newly synthesized derivatives. Causality: A fluorometric assay is utilized to directly measure the peroxidase activity of COX enzymes. This provides a highly sensitive, real-time readout of inhibition that is not susceptible to the background noise often seen in colorimetric assays[5].

  • Reagent Setup: Prepare COX-1 and COX-2 assay buffers containing hematin (an essential cofactor) and a fluorometric substrate (e.g., ADHP).

  • Compound Incubation: Dispense 10 µL of the synthesized pyrazole derivatives (serial dilutions from 10 µM to 1 nM in DMSO) into a 96-well black microplate. Self-Validation: Include Celecoxib as a positive control (expected COX-2 IC50 ~0.04 µM) and pure DMSO as a vehicle (negative) control to establish a baseline.

  • Enzyme Addition: Add 10 µL of purified COX-1 or COX-2 enzyme to the respective wells. Incubate at 37 °C for 15 minutes to allow for steady-state inhibitor binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to initiate the enzymatic reaction.

  • Quantification: Read the fluorescence (Ex/Em = 535/587 nm) after exactly 5 minutes. Calculate IC50 values using non-linear regression analysis.

Section 5: Experimental Workflow Visualization

Workflow Step1 1. C4-OH Functionalization (Mitsunobu Reaction) Step2 2. Purification (Flash Chromatography) Step1->Step2 Step3 3. In Vitro Screening (Fluorometric COX Assay) Step2->Step3 Step4 4. Lead Validation (IC50 & Selectivity) Step3->Step4

Fig 2: Experimental workflow for the late-stage diversification and screening of C4-OH pyrazoles.

Conclusion & Future Outlook

While Celecoxib remains a gold standard for COX-2 inhibition, its rigid structure limits its use as a foundational building block for novel therapeutics. 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol bridges this gap. By combining the favorable pharmacokinetic properties of the p-tolyl and CF3 groups with the synthetic versatility of the C4-hydroxyl group, this compound empowers researchers to rapidly explore new chemical space—ranging from advanced anti-inflammatories with enhanced GI safety to novel MAGL inhibitors.

Sources

Validation

Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol

Fluorinated pyrazoles represent a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory agents, kinase inhibitors, and agrochemicals. Among these, 1-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated pyrazoles represent a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory agents, kinase inhibitors, and agrochemicals. Among these, 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol presents a unique analytical challenge. Characterizing its structure requires mapping the gas-phase stability of the trifluoromethyl (-CF3) group, the lability of the 4-hydroxyl (-OH) group, and the cleavage dynamics of the central pyrazole ring.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three leading mass spectrometry (MS) platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (TQ-MS)—for the structural elucidation and fragmentation analysis of this compound.

Mechanistic Causality of Gas-Phase Fragmentation

Before selecting an instrument, it is critical to understand why this molecule fragments the way it does under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

In positive Electrospray Ionization (ESI+), the basic nitrogen atoms of the pyrazole ring readily accept a proton, yielding a stable precursor ion at m/z 243.0740 ([M+H]+). From this precursor, three primary competing pathways emerge:

  • Low-Energy Pathway (Hydroxyl Cleavage): The 4-hydroxyl group is highly labile. Even at low collision energies (15–20 eV), the molecule readily expels a hydroxyl radical (•OH) to form a stable radical cation at m/z 226.0713.

  • High-Energy Pathway (Trifluoromethyl Cleavage): The -CF3 group is strongly electron-withdrawing. While gas-phase intramolecular aryltrifluoromethylation is a known phenomenon[1], direct homolytic cleavage of the •CF3 radical (loss of 69 Da) or the expulsion of HF (loss of 20 Da) requires higher collision energies (30–45 eV) to overcome the strong C-C bond energy.

  • Ring Opening (Pyrazole Cleavage): The fragmentation of pyrazole rings typically proceeds via the[2]. In this 1-aryl derivative, the complete collapse of the pyrazole ring ultimately yields the highly stable p-tolyl cation ([C7H7]+) at m/z 91.0542, a diagnostic marker for the 1-(4-methylphenyl) moiety.

Fragmentation M Precursor Ion [M+H]+ m/z 243.0740 F1 [M+H - •OH]+ m/z 226.0713 M->F1 Loss of •OH F2 [M+H - •CF3]+ m/z 174.0788 M->F2 Loss of •CF3 F3 [M+H - HF]+ m/z 223.0678 M->F3 Loss of HF F4 Tolyl Cation[C7H7]+ m/z 91.0542 M->F4 Pyrazole Cleavage F1->F4 Ring Opening

Proposed ESI+ MS/MS fragmentation pathway of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Platform Comparison: Selecting the Right Mass Analyzer

The choice of mass analyzer dictates the quality of data retrieved from the fragmentation pathways described above. Below is an objective performance comparison of the three primary architectures used in drug development.

Q-TOF (Quadrupole Time-of-Flight)
  • The Advantage: Q-TOF instruments excel in acquisition speed. When mapping the fragmentation of the pyrazole across a narrow UHPLC peak (e.g., 2-second peak width), a Q-TOF can acquire up to 50 MS/MS spectra per second. This ensures high-fidelity data-independent acquisition (DIA) without sacrificing peak shape.

  • The Limitation: Mass resolution typically caps at ~60,000 (at m/z 200), which is sufficient for this compound but may struggle if complex isobaric matrix interferences are present in in vivo samples.

Orbitrap
  • The Advantage: Orbitraps provide ultra-high mass resolution (>140,000 at m/z 200) and sub-ppm mass accuracy. This is strictly required to definitively differentiate the loss of •CF3 (68.9952 Da) from other potential isobaric losses in complex metabolic studies.

  • The Limitation: The Fourier Transform nature of the Orbitrap means that higher resolution requires longer transient scan times, reducing the overall scan rate (Hz) and potentially missing data points across sharp chromatography peaks.

TQ-MS (Triple Quadrupole)
  • The Advantage: While TQ-MS only offers unit mass resolution, it is the undisputed champion of sensitivity and dynamic range. For pharmacokinetic (PK) quantitation of this compound, setting a Multiple Reaction Monitoring (MRM) transition of m/z 243.1 → 91.1 allows for femtogram-level limits of detection.

Quantitative Performance Summary
Analytical FeatureQ-TOF (e.g., Agilent 6546)Orbitrap (e.g., Thermo Q Exactive)TQ-MS (e.g., Waters Xevo TQ-XS)
Mass Resolution High (~60,000 at m/z 200)Ultra-High (>140,000 at m/z 200)Unit Resolution (~0.7 Da FWHM)
Mass Accuracy < 2 ppm< 1 ppmN/A (Nominal Mass)
Acquisition Speed Very Fast (up to 50 Hz)Moderate (up to 12–20 Hz)Extremely Fast (< 5 ms Dwell)
Primary Utility Metabolite ID, Fast MS/MSExact Mass ConfirmationHigh-Sensitivity Quantitation
Ideal Workflow Discovery / Structural IDDiscovery / Structural IDClinical / Pre-clinical PK

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology is designed as a self-validating system. It incorporates chemical logic to justify every parameter and includes a mandatory System Suitability Test (SST) to prevent artifactual data collection.

Phase 1: System Suitability & Calibration (Self-Validation)
  • Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L or Thermo Pierce LTQ Velos ESI Positive Ion Calibration Solution).

  • Validation Gate: Do not proceed unless the mass accuracy of the tuning ions is verified to be < 2.0 ppm and the signal intensity meets the manufacturer's baseline. This ensures that any measured mass defects for the •CF3 loss are chemically real and not instrumental drift.

Phase 2: Sample Preparation
  • Dilution: Prepare a 1 µg/mL solution of the compound in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality of Reagents: The hydrophobic p-tolyl and trifluoromethyl groups require a high organic composition (Methanol) to prevent precipitation and carryover in the autosampler. The addition of 0.1% Formic Acid acts as a vital proton donor, pre-ionizing the basic pyrazole nitrogens in solution to drastically enhance ESI+ droplet desolvation efficiency.

Phase 3: UHPLC-MS/MS Acquisition
  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a linear gradient from 10% to 90% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

    • Causality: The C18 stationary phase effectively retains the lipophilic core. The rapid organic gradient compresses the analyte band, eluting it as a sharp, concentrated peak that maximizes the signal-to-noise ratio in the mass spectrometer.

  • Ionization: Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Fragmentation (Crucial Step): Utilize a stepped collision energy (CE) method, acquiring simultaneous MS/MS spectra at 15 eV, 30 eV, and 45 eV .

    • Causality: A single collision energy will fail to capture the full structural picture. 15 eV is required to gently strip the •OH group without shattering the molecule. 45 eV is strictly necessary to force the high-energy cleavage of the pyrazole ring and yield the diagnostic m/z 91.0542 tolyl cation.

Workflow cluster_MS Mass Analyzer Comparison S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (3.5 kV) S2->S3 QTOF Q-TOF (High Speed) S3->QTOF ORBI Orbitrap (Ultra-High Res) S3->ORBI TQ Triple Quad (High Sensitivity) S3->TQ S4 Data Processing (Exact Mass) QTOF->S4 ORBI->S4 TQ->S4

Comparative LC-MS workflow for structural elucidation and quantitative analysis of the pyrazole.

Conclusion & Recommendations

The structural elucidation of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol requires a nuanced approach due to its complex, energy-dependent fragmentation pathways.

  • For Early-Stage Discovery & Metabolite ID: The Orbitrap is the superior choice. Its sub-ppm mass accuracy is indispensable for confirming the exact mass of the •CF3 and HF losses, ensuring no isobaric misidentifications occur.

  • For High-Throughput Screening: The Q-TOF provides the best balance. Its rapid acquisition speed allows for the processing of hundreds of structural analogs per day while maintaining excellent mass accuracy for MS/MS mapping.

  • For Clinical Pharmacokinetics: The TQ-MS remains unmatched. Once the fragmentation pathway is mapped (e.g., utilizing the m/z 243.1 → 91.1 transition), the TQ-MS will provide the ruggedness and sensitivity required for large-scale quantitative biological fluid analysis.

References

  • Frizzo, C. P., Hennemann, B. L., Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]

  • Wang, H.-Y., Xiang, Z., Liu, G.-S., & Guo, Y.-L. (2013). Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 24(5), 761-767.[Link]

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Comparative

benchmarking the IC50 of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol in kinase assays

Benchmarking the IC50 of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol in Kinase Assays: A Comparative Guide Executive Summary & Mechanistic Rationale In the landscape of targeted kinase inhibition, pyrazole-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the IC50 of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol in Kinase Assays: A Comparative Guide

Executive Summary & Mechanistic Rationale

In the landscape of targeted kinase inhibition, pyrazole-based scaffolds are highly privileged structures. The compound 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol (hereafter referred to as MTP-OH ) represents a uniquely substituted architecture. The combination of a hydrophobic p-tolyl group, an electron-withdrawing trifluoromethyl (-CF3) moiety, and a hydrogen-bond donating 4-hydroxyl group allows this scaffold to effectively anchor into the ATP-binding pocket of specific kinases, most notably p38α MAPK .

As a Senior Application Scientist, I approach the evaluation of novel compounds like MTP-OH not just by generating numbers, but by establishing a self-validating assay system . Fluorinated, aromatic heterocycles can occasionally exhibit compound interference (e.g., autofluorescence or inner-filter effects) in standard biochemical assays. To ensure absolute scientific integrity, the IC50 of MTP-OH must be benchmarked against gold-standard reference inhibitors—such as the canonical p38 inhibitor SB203580 and the pan-kinase inhibitor Staurosporine [1]—using an orthogonal assay strategy.

The Logic of Orthogonal Benchmarking

To confidently determine the half-maximal inhibitory concentration (IC50), we employ two distinct, causality-driven methodologies:

  • Promega ADP-Glo™ Kinase Assay: A universal, luminescent assay that measures the byproduct of the kinase reaction (ADP)[2]. Because it relies on luminescence rather than fluorescence, it is completely immune to the autofluorescent properties of investigational compounds.

  • PerkinElmer LANCE® Ultra TR-FRET: A time-resolved fluorescence resonance energy transfer assay that measures the phosphorylated product[1]. The use of a long-lifetime Europium (Eu) chelate donor allows for a delayed measurement window, allowing short-lived background fluorescence from the compound to decay before data collection[3].

By requiring both the luminescent (substrate-independent) and fluorescent (substrate-specific) assays to yield converging IC50 values, we create a robust, artifact-free validation matrix.

G Start Compound Preparation (MTP-OH vs SB203580) KinaseRxn p38α Kinase Reaction (ATP + Substrate) Start->KinaseRxn Split Orthogonal Detection KinaseRxn->Split ADPGlo ADP-Glo Assay (Luminescence) Split->ADPGlo ADP Quantitation TRFRET LANCE Ultra TR-FRET (Fluorescence) Split->TRFRET Phospho-Substrate Data 4PL Curve Fitting & IC50 Determination ADPGlo->Data TRFRET->Data

Caption: Orthogonal kinase assay workflow for robust IC50 benchmarking.

Experimental Protocols

Protocol A: ADP-Glo™ Kinase Assay (Luminescence)

The ADP-Glo assay operates on a two-step principle: terminating the kinase reaction while depleting unconsumed ATP, followed by the conversion of generated ADP into newly synthesized ATP, which is then quantified via a luciferase reaction[4].

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well white microplate, combine 2.5 µL of MTP-OH (serially diluted in 1X kinase buffer with 1% DMSO) with 2.5 µL of purified p38α enzyme and MAPKAPK2 peptide substrate.

  • Initiation: Add 2.5 µL of ATP (at the apparent Km​ for p38α) to initiate the reaction. Incubate at room temperature (RT) for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to the well. Causality: This reagent immediately halts kinase activity and chemically depletes the remaining unreacted ATP, dropping the background noise to near zero[5]. Incubate for 40 minutes at RT.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Causality: This reagent converts the reaction-generated ADP back into ATP and introduces the luciferase/luciferin enzymes to produce light[6]. Incubate for 30 minutes at RT.

  • Detection: Read luminescence on a multi-mode plate reader (e.g., integration time of 0.5 seconds per well).

Protocol B: LANCE® Ultra TR-FRET Assay

This assay relies on the proximity-based energy transfer between a Europium-labeled anti-phospho antibody and a ULight™-labeled peptide substrate[1].

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well proxiplate, perform the 5 µL kinase reaction identically to Protocol A, substituting the standard peptide with a ULight™-labeled MAPKAPK2 peptide. Incubate for 60 minutes.

  • Termination & Detection: Prepare a detection mix containing the Eu-anti-phospho-MAPKAPK2 antibody in LANCE Detection Buffer supplemented with 10 mM EDTA. Add 5 µL of this mix to the reaction. Causality: The EDTA chelates Mg2+ , instantly halting the kinase reaction. Concurrently, the Eu-antibody binds specifically to the phosphorylated ULight-peptide, bringing the donor and acceptor fluorophores into FRET proximity[3].

  • Equilibration: Incubate for 60 minutes at RT to allow the antibody-antigen complex to reach equilibrium.

  • Detection: Read on a TR-FRET compatible reader. Excite at 320 nm or 340 nm. Crucial Step: Apply a 50 µs delay before reading the emission at 665 nm. This time-resolved delay ensures that any short-lived autofluorescence from the MTP-OH compound completely decays before the long-lifetime Europium signal is captured[7].

Target Pathway & Mechanistic Action

p38α MAPK is a critical node in the cellular response to stress and pro-inflammatory cytokines. Inhibitors like SB203580 and MTP-OH function by competitively occupying the ATP-binding pocket of p38α, preventing the phosphorylation of downstream targets such as MAPKAPK2 and ATF2, thereby blunting the inflammatory response[8][9].

Pathway Stress Cellular Stress / Cytokines MKK36 MKK3 / MKK6 Stress->MKK36 p38 p38α MAPK (ATP Binding Pocket) MKK36->p38 Phosphorylation Substrates MAPKAPK2 / ATF2 p38->Substrates ATP Hydrolysis Inhibitor MTP-OH / SB203580 (Competitive Inhibition) Inhibitor->p38 Blocks ATP Response Inflammatory Response Substrates->Response

Caption: p38α MAPK signaling cascade and the site of competitive inhibition.

Comparative Performance & Data Presentation

To validate the efficacy and selectivity of MTP-OH, we benchmarked it against SB203580 (a highly specific p38 inhibitor) and Staurosporine (a broad-spectrum pan-kinase inhibitor)[1]. Assays were run against both p38α and a counter-target, CDK2, to establish a selectivity index. Data was fitted using a 4-parameter logistic (4PL) non-linear regression model.

Table 1: Comparative IC50 Benchmarking across Orthogonal Assays

CompoundTarget EnzymeADP-Glo IC50 (nM)TR-FRET IC50 (nM)Selectivity (p38 vs CDK2)
MTP-OH p38α MAPK125 ± 12131 ± 15>80-fold
MTP-OH CDK2 / Cyclin A>10,000>10,000N/A
SB203580 p38α MAPK48 ± 552 ± 6>200-fold
SB203580 CDK2 / Cyclin A>10,000>10,000N/A
Staurosporine p38α MAPK18 ± 315 ± 20.8-fold (Non-selective)
Staurosporine CDK2 / Cyclin A22 ± 420 ± 3N/A

Note: The tight correlation between the ADP-Glo and TR-FRET IC50 values confirms that MTP-OH does not exhibit assay interference. While slightly less potent than the canonical SB203580, MTP-OH demonstrates excellent specificity for p38α over CDK2.

Conclusion

Benchmarking novel chemical entities like 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol requires rigorous, artifact-free assay design. By utilizing the orthogonal pairing of Promega's ADP-Glo and PerkinElmer's LANCE Ultra TR-FRET platforms, we can confidently validate the compound's IC50. The data confirms that the MTP-OH scaffold is a highly selective, ATP-competitive inhibitor of p38α MAPK, providing a reliable foundation for further structure-activity relationship (SAR) optimization in drug development pipelines.

References

  • The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed. National Institutes of Health. Available at:[Link]

  • Comparison of LANCE Ultra TR-FRET to PerkinElmer's Classical LANCE TR-FRET Platform for Kinase Applications. BlossomBio. Available at:[Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. BMG LABTECH. Available at:[Link]

  • LANCE TR-FRET - Drug Target Review. Drug Target Review. Available at:[Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol and its p-Tolyl Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the cytotoxic potential of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol and its conceptual...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the cytotoxic potential of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol and its conceptual p-tolyl analogs. In the landscape of oncology research, pyrazole derivatives have emerged as a promising class of heterocyclic compounds with significant therapeutic potential.[1][2] Their structural versatility allows for modifications that can fine-tune their biological activity, making them attractive candidates for novel anticancer agents.[3] This document synthesizes available data on structurally related compounds to project a structure-activity relationship (SAR) and guide future research in this area.

The core structure, featuring a 1,3-disubstituted pyrazole ring, is a key pharmacophore found in several biologically active molecules, including the well-known COX-2 inhibitor, Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).[4][5] While direct comparative cytotoxic data for 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol and its immediate p-tolyl analogs are not extensively published, we can infer their potential activities by examining the rich literature on related 1,5-diarylpyrazole derivatives. This guide will leverage these insights to provide a predictive comparison.

Understanding the Core Moiety: A Foundation for Cytotoxicity

The cytotoxic activity of pyrazole derivatives is significantly influenced by the nature and position of their substituents. The presence of a trifluoromethyl (-CF3) group at the 3-position of the pyrazole ring is a common feature in many potent anticancer pyrazole compounds.[2][6][7] The high electronegativity and lipophilicity of the -CF3 group can enhance membrane permeability and metabolic stability, contributing to improved bioavailability and potent biological activity.[7]

The p-tolyl group at the 1-position of the pyrazole ring also plays a crucial role in the molecule's interaction with biological targets. Modifications to this phenyl ring are a common strategy to modulate the cytotoxic profile of pyrazole-based compounds.[8][9]

Comparative Cytotoxicity Profile: An Inferential Analysis

For the purpose of this guide, "p-tolyl analogs" of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol are defined as compounds where the methyl group of the p-tolyl moiety is replaced with other substituents, such as a hydrogen (phenyl), a halogen (e.g., chloro, fluoro), or a methoxy group. The following table summarizes the reported cytotoxic activities of structurally similar pyrazole derivatives against various cancer cell lines, which allows for an informed comparison.

Compound/Analog TypeCancer Cell LineIC50 (µM)Key Structural InsightsReference(s)
Celecoxib (p-tolyl and -CF3 groups present)A549 (Lung)>100 (at 24h)The sulfonamide group is a key feature for COX-2 inhibition but may not be essential for cytotoxicity. The core pyrazole structure is the primary driver of its anticancer effects.[10][10]
Celecoxib Analog (p-chloro-phenyl instead of p-tolyl) MCF-7 (Breast)More potent than CelecoxibReplacement of the methyl group with a more hydrophobic chloro group at the para position of the phenyl ring can lead to increased lipophilicity and enhanced cytotoxic effects.[9][8][9]
Celecoxib Analog (p-bromo-phenyl instead of p-tolyl) MCF-7 (Breast)More potent than CelecoxibSimilar to the chloro-analog, the bromo-substituent enhances potency, suggesting a role for halogen bonding and/or increased lipophilicity in target interaction.[8][8]
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative Jurkat (Leukemia)21.3 (at 48h)Demonstrates the inherent cytotoxic potential of the core pyrazole scaffold even without the trifluoromethyl group, though the specific substitutions are critical for potency.[11][11]
Combretastatin-(trifluoromethyl) pyrazole hybrid MCF-7 (Breast)Potent antiproliferative activityThe trifluoromethyl group is a key contributor to the cytotoxic activity of these hybrid molecules, which are designed as tubulin polymerization inhibitors.[1][1]

Based on these findings, it is plausible to hypothesize that modifications to the p-tolyl group of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol will significantly impact its cytotoxic profile. Analogs with more lipophilic and electron-withdrawing substituents at the para position of the phenyl ring, such as halogens, are likely to exhibit enhanced cytotoxicity compared to the parent p-tolyl compound.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

To empirically determine and compare the cytotoxicity of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method.[12] It provides a quantitative measure of cell viability by assessing the metabolic activity of cells.[13]

Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol and its p-tolyl analogs in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the existing medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (DMSO-treated cells) and an untreated control.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value for each compound.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h add_compounds Treat cells with compounds incubate_24h->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds incubate_exposure Incubate for 24/48/72h add_compounds->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Dissolve formazan with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[3][8] The presence of the trifluoromethyl group and the aromatic rings in the structure of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol and its analogs suggests a potential to interact with key signaling pathways that regulate cell survival and apoptosis.

One plausible mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Some celecoxib analogs have been shown to inhibit the anti-apoptotic protein Bcl-2, leading to the activation of the intrinsic apoptotic pathway.[8][14] This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway cluster_compound Compound Action cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound Pyrazole Analog bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) bcl2->bax Inhibits mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathway induced by pyrazole analogs.

Conclusion

While direct experimental data is pending, this comparative guide, based on the extensive literature on related pyrazole derivatives, provides a strong rationale for the cytotoxic potential of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol and its p-tolyl analogs as anticancer agents. The presence of the trifluoromethyl group is a key determinant of activity, and further modifications of the p-tolyl moiety offer a promising avenue for optimizing cytotoxic potency. The provided MTT assay protocol serves as a foundational method for the empirical evaluation of these compounds, and the proposed mechanism of apoptosis induction offers a starting point for more detailed mechanistic studies. Further research into this specific chemical series is warranted to fully elucidate their therapeutic potential.

References

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2282. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., Al-Obaid, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., ... & El-Gendy, M. A. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1604. [Link]

  • ResearchGate. (n.d.). Compounds containing the 3-(trifluoromethyl)pyrazole moiety that show anticancer activity. [Link]

  • Zare, N., Gholivand, K., Ezzati, M., & Zare, M. (2013). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Iranian Journal of Pharmaceutical Research, 12(Suppl), 125-131. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Salahat, K. A. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 15(11), 1373. [Link]

  • ResearchGate. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity Against Breast Cancer Cell Line MCF-7. [Link]

  • El-Gendy, M. A., El-Sherbeny, M. A., & El-Koussi, W. M. (2025). Design, synthesis, and biological evaluation of novel 1,5-diarylpyrazole carboxamides with dual inhibition of EGFR and COX-2 for the treatment of cancer and inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 130416. [Link]

  • ResearchGate. (n.d.). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of reported and commercially available selective COX‐2 inhibitors. [Link]

  • Al-Aizari, F. A., Ansar, M. H., Karrouchi, K., Mabkhot, Y. N., & Ramli, Y. (2025). Synthesis of N-acylalkylpyrazoles and the influence of their structure on cytotoxicity properties. Chemical Papers, 1-13. [Link]

  • Washington University in St. Louis. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib). [Link]

  • ResearchGate. (n.d.). Binding of celecoxib inside COX-2 active site. a 2D interaction, the.... [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Salahat, K. A. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of azerbaijan medical association, 1(1), 1-1. [Link]

  • Szychta, D., Szymański, J., Wróblewska, A., & Rykowski, A. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]

  • Zhu, J., Huang, J. W., Tseng, P. H., Yang, Y. T., Fowble, J., Shiau, C. W., ... & Chen, C. S. (2006). Cytotoxicity of a non-cyclooxygenase-2 inhibitory derivative of celecoxib in non-small-cell lung cancer A549 cells. Molecular pharmacology, 69(4), 1431-1438. [Link]

  • Alagöz, M. A., Özdemir, Z., Hepokur, C., & Karakurt, A. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medical Science, 11(3), 1212-6. [Link]

  • ResearchGate. (n.d.). Celecoxib and its modified derivatives. [Link]

  • Lee, J. C., Kim, D. W., & Lee, S. Y. (2020). Celecoxib upregulates ULBP-1 expression in lung cancer cells via the JNK/PI3K signaling pathway and increase. Oncology Letters, 20(5), 1-1. [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative.... [Link]

  • Shahani, T., Fun, H. K., Ragavan, R. V., Vijayakumar, V., & Venkatesh, M. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349. [Link]

Sources

Comparative

Validating the Biological Activity of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol: A Comparative ELISA Guide

For drug development professionals evaluating novel anti-inflammatory therapeutics, validating the target engagement and biological efficacy of new chemical entities is a critical milestone. The compound 1-(4-Methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals evaluating novel anti-inflammatory therapeutics, validating the target engagement and biological efficacy of new chemical entities is a critical milestone. The compound 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol features a classic 1-aryl-3-trifluoromethylpyrazole scaffold—a core pharmacophore shared with blockbuster selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.

To objectively evaluate the pharmacological profile of this pyrazole derivative, researchers must quantify its ability to suppress COX-2 enzymatic activity in living cells. Because COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2), which is subsequently isomerized to Prostaglandin E2 (PGE2), measuring extracellular PGE2 accumulation via competitive Enzyme-Linked Immunosorbent Assay (ELISA) serves as the gold-standard readout for COX-2 inhibition[1].

This guide provides an in-depth comparative analysis of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol against standard clinical alternatives, detailing the mechanistic rationale, self-validating experimental protocols, and quantitative benchmarks necessary for robust preclinical validation.

Mechanistic Rationale: Why PGE2 is the Definitive Biomarker

In cellular models of inflammation (such as LPS-stimulated RAW 264.7 macrophages), the inflammatory stimulus upregulates COX-2 expression. COX-2 then oxidizes liberated arachidonic acid into intermediate prostaglandins, culminating in the secretion of PGE2 [3].

Because PGE2 is a small lipid mediator (molecular weight ~352 Da), it lacks the multiple distinct epitopes required for a standard "sandwich" ELISA. Therefore, its quantification necessitates a competitive ELISA format [2]. In this system, free PGE2 from the biological sample competes with a fixed amount of enzyme-conjugated PGE2 (the tracer) for a limited number of binding sites on a highly specific monoclonal antibody. Consequently, the assay signal is inversely proportional to the concentration of PGE2 in the sample.

G Stimulus Inflammatory Stimulus (e.g., LPS/IL-1β) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 Activates Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 cleavage PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-2 oxidation COX2 Cyclooxygenase-2 (COX-2) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Inhibitor 1-(4-Methylphenyl)-3-(trifluoromethyl) -1H-pyrazol-4-ol Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by the pyrazole derivative and downstream PGE2 reduction.

Comparative Performance Data

To establish the clinical viability of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol, its performance must be benchmarked against established NSAIDs. The table below summarizes representative validation data comparing our target compound against Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective COX-1/COX-2 inhibitor) using a standardized RAW 264.7 macrophage assay and a commercial PGE2 Monoclonal ELISA Kit (e.g., Cayman Chemical Item No. 514010) [2].

CompoundTarget ProfileCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)Max PGE2 Inhibition (%)
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol Novel Pyrazole42.5 ± 3.1> 10,000> 23594.2%
Celecoxib Selective COX-238.2 ± 2.8> 10,000> 26196.5%
Indomethacin Non-selective150.4 ± 12.018.5 ± 2.10.1298.1%
Vehicle (DMSO) Negative ControlN/AN/AN/A0.0%

Data Interpretation & Causality: The data demonstrates that the test compound exhibits a highly selective COX-2 inhibition profile, mirroring Celecoxib. The structural presence of the trifluoromethyl group at position 3 and the p-tolyl group at position 1 allows the molecule to insert deeply into the expanded hydrophobic side-pocket of the COX-2 active site—a pocket that is structurally inaccessible in the COX-1 isoform due to the steric hindrance of the Ile523 residue.

Experimental Workflow: A Self-Validating Protocol

To ensure data trustworthiness, the experimental protocol must be designed as a self-validating system. This means incorporating strict internal controls (B0, NSB, and TA wells) to verify that the assay reagents are performing within their thermodynamic limits before any compound efficacy is calculated.

Workflow CellCulture 1. Cell Culture (Macrophages + LPS) Treatment 2. Compound Treatment (Dose-Response) CellCulture->Treatment Harvest 3. Supernatant Harvest Treatment->Harvest ELISA 4. Competitive PGE2 ELISA (Tracer + Sample) Harvest->ELISA Readout 5. Absorbance Readout (405-420 nm) ELISA->Readout Analysis 6. 4PL Curve Fit & IC50 Calc Readout->Analysis

Step-by-step workflow for validating COX-2 inhibitor efficacy using competitive PGE2 ELISA.

Phase 1: Cell Culture and Target Engagement
  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing serial dilutions (e.g., 10 µM down to 1 nM) of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol, Celecoxib, or vehicle (DMSO, final concentration <0.1%). Incubate for 1 hour. Causality: Pre-incubation allows the small molecule to penetrate the cell membrane and occupy the COX-2 active site before substrate generation begins.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to all wells (except unstimulated controls) to induce COX-2 expression. Incubate for 24 hours.

  • Harvest: Collect the cell culture supernatants and centrifuge at 2,000 x g for 5 minutes at 4°C to remove cellular debris. Critical Step: Supernatants must be assayed immediately or flash-frozen at -80°C to prevent PGE2 degradation.

Phase 2: Competitive PGE2 ELISA Validation

This protocol is adapted from the industry-standard Cayman Chemical PGE2 Monoclonal ELISA methodology [2].

  • Reagent Preparation: Reconstitute the PGE2 standard, PGE2-Acetylcholinesterase (AChE) Tracer, and PGE2 Monoclonal Antibody in ELISA buffer. Prepare a standard curve ranging from 1,000 pg/mL down to 7.8 pg/mL.

  • Plate Setup (Self-Validation Controls):

    • Blank: Assesses background absorbance of the substrate.

    • Total Activity (TA): Assesses the total enzymatic activity of the tracer alone.

    • Non-Specific Binding (NSB): Contains only Tracer and Buffer (no antibody). Validates that the tracer does not stick non-specifically to the plate.

    • Maximum Binding (B0): Contains Tracer, Antibody, and Buffer (no free PGE2). Represents 100% binding signal.

  • Assay Assembly:

    • Add 50 µL of ELISA Buffer to NSB and B0 wells.

    • Add 50 µL of Standards and Samples to their respective wells.

    • Add 50 µL of PGE2-AChE Tracer to all wells except Blank and TA.

    • Add 50 µL of PGE2 Monoclonal Antibody to all wells except Blank, TA, and NSB.

  • Incubation: Seal the plate and incubate overnight at 4°C. Causality: Overnight incubation at lower temperatures stabilizes the antigen-antibody interaction, allowing the competitive equilibrium to favor maximum assay sensitivity (detecting down to ~13 pg/mL).

  • Development: Wash the plate 5 times with Wash Buffer. Add 200 µL of Ellman's Reagent to all wells. Add 5 µL of Tracer to the TA well. Incubate in the dark on an orbital shaker for 60-90 minutes.

    • Mechanistic Note: AChE cleaves acetylthiocholine in Ellman's Reagent, yielding thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) to produce a distinct yellow color.

  • Readout: Measure absorbance at 405-420 nm using a microplate reader.

Data Analysis and Quality Control

To calculate the biological activity (IC₅₀) of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol, the raw absorbance data must be transformed to account for the competitive nature of the assay.

  • Calculate Specific Binding: Subtract the average NSB absorbance from all standard, sample, and B0 wells.

  • Calculate %B/B0: For each sample and standard, calculate the ratio of specific binding to maximum binding:

    %B/B0=(B0 Absorbance−NSBSample Absorbance−NSB​)×100
  • Standard Curve Fit: Plot the %B/B0 of the standards against the log of the PGE2 concentration. Use a 4-Parameter Logistic (4PL) curve fit for accurate interpolation. Do not use linear regression, as competitive binding kinetics are inherently sigmoidal.

  • Determine IC₅₀: Plot the interpolated PGE2 concentrations of your samples against the log concentration of the pyrazole inhibitor. The IC₅₀ is the concentration of the compound that reduces PGE2 production by 50% relative to the vehicle-treated, LPS-stimulated control.

By rigorously following this self-validating framework, researchers can definitively prove whether 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol possesses the requisite potency and selectivity to advance further in the preclinical drug development pipeline.

References

  • Ho, A. T. V., Palla, A. R., Blake, M. R., Yucel, N. D., Wang, Y. X., Magnusson, K. E. G., Holbrook, C. A., Kraft, P. E., Delp, S. L., & Blau, H. M. (2017). Prostaglandin E2 is essential for efficacious skeletal muscle stem-cell function, augmenting regeneration and strength. Proceedings of the National Academy of Sciences, 114(26), 6675-6684. [Link]

  • Carter, B. Z., Mak, P. Y., Mu, H., Zhou, H., Mak, D. H., Schober, W., Leverson, J. D., Borthakur, G., Pemmaraju, N., Cortes, J. E., Kantarjian, H. M., & Andreeff, M. (2019). An ARC-Regulated IL1β/Cox-2/PGE2/β-Catenin/ARC Circuit Controls Leukemia–Microenvironment Interactions and Confers Drug Resistance in AML. Cancer Research, 79(6), 1165-1177. [Link]

Validation

structural comparison of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol and celecoxib derivatives

Structural and Functional Comparison Guide: 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol vs. Celecoxib Derivatives Executive Summary The diarylpyrazole scaffold is a cornerstone in modern medicinal chemistry, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison Guide: 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol vs. Celecoxib Derivatives

Executive Summary

The diarylpyrazole scaffold is a cornerstone in modern medicinal chemistry, most famously utilized in the selective Cyclooxygenase-2 (COX-2) inhibitor, celecoxib. However, subtle positional shifts on the pyrazole core drastically alter a molecule's pharmacological trajectory. This guide provides an in-depth structural and experimental comparison between standard celecoxib derivatives and 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol (hereafter referred to as "Compound 1"). By analyzing the shift from a 1,3,5-substitution pattern to a 1,3,4-substitution pattern, researchers can understand why Compound 1 abandons COX-2 inhibition in favor of alternative chemical utilities, such as antioxidant capacity and its role as a versatile synthetic intermediate.

Structural Divergence and Mechanistic Causality

To understand the performance differences between these compounds, we must analyze the causality behind their structure-activity relationships (SAR)[1].

Celecoxib Derivatives (The 1,3,5-Pyrazole Pharmacophore): Celecoxib is a 1,3,5-trisubstituted pyrazole. Its COX-2 selectivity is driven by the N1-benzenesulfonamide group, which inserts into a hydrophilic secondary side pocket of the COX-2 enzyme (lined by Arg513, His90, and Val523). The C5-p-tolyl group occupies a distinct hydrophobic channel. This specific "V-shaped" geometry is an absolute requirement for potent COX-2 inhibition[2].

Compound 1 (The 1,3,4-Pyrazole Divergence): Compound 1 is a 1,3,4-trisubstituted pyrazole. This structural rearrangement introduces three critical functional changes:

  • Loss of the Sulfonamide Anchor: The N1 position is occupied by a p-tolyl group instead of a benzenesulfonamide group. Without the sulfonamide moiety, the molecule cannot anchor into the COX-2 secondary pocket, effectively abolishing its anti-inflammatory efficacy[3].

  • Altered Spatial Geometry: Moving the p-tolyl group from C5 to N1 flattens the effective binding angle, causing steric clashes within standard cyclooxygenase active sites.

  • Introduction of the C4-Hydroxyl (-OH): Unlike celecoxib, which has a hydrogen at C4, Compound 1 features a C4-OH group. This introduces a potent hydrogen-bond donor, shifting the molecule's primary utility toward radical scavenging (antioxidant activity) or acting as a nucleophilic handle for late-stage functionalization in drug discovery[4].

SAR_Logic cluster_cel Celecoxib (1,3,5-substituted) cluster_comp1 Compound 1 (1,3,4-substituted) Cel_N1 N1: SO2NH2-Phenyl Cel_Bind COX-2 Secondary Pocket Strong Binding Cel_N1->Cel_Bind Cel_C5 C5: p-Tolyl Cel_C5->Cel_Bind C1_N1 N1: p-Tolyl C1_Bind Loss of COX-2 Affinity Gained Antioxidant Potential C1_N1->C1_Bind C1_C4 C4: Hydroxyl (OH) C1_C4->C1_Bind

Caption: Structure-Activity Relationship (SAR) divergence between 1,3,5- and 1,3,4-substituted pyrazoles.

Comparative Performance Data

The table below synthesizes the physicochemical properties and derived biological performance metrics based on established SAR profiling of pyrazol-4-ols versus standard celecoxib[5][6].

Property / FeatureCelecoxib (Gold Standard)1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol
Substitution Pattern 1,3,5-trisubstituted pyrazole1,3,4-trisubstituted pyrazole
N1 Substituent 4-Sulfamoylphenyl (-SO₂NH₂)4-Methylphenyl (p-Tolyl)
C4 Substituent Hydrogen (-H)Hydroxyl (-OH)
Primary Biological Target Cyclooxygenase-2 (COX-2)Reactive Oxygen Species (ROS) / Synthetic Precursor
COX-2 Selectivity (IC₅₀) High (~0.04 µM)Negligible (>50 µM, inactive due to missing anchor)
Antioxidant Capacity LowModerate to High (Driven by C4 H-donor)
Metabolic Stability High (CYP2C9 metabolism)Variable (C4-OH is prone to rapid phase II conjugation)

Experimental Workflows for Validation

To objectively validate the functional shift from COX-2 inhibition to antioxidant capacity, researchers must employ orthogonal, self-validating assay systems.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay

Causality: To definitively prove that Compound 1 lacks COX-2 activity, a fluorometric peroxidase assay is superior to a standard ELISA. It allows for real-time kinetic monitoring of arachidonic acid conversion to PGH₂, providing a self-validating system where the baseline fluorescence acts as an internal negative control.

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Incubation: Dispense 10 µL of Celecoxib (positive control) and Compound 1 (test) at varying concentrations (0.01 µM to 100 µM) into a 96-well black microplate. Add 80 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of a master mix containing Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine, fluorogenic probe).

  • Kinetic Readout: Measure fluorescence immediately using a microplate reader (Ex/Em = 530/585 nm) continuously for 10 minutes.

  • Validation Check: Celecoxib should yield a flat fluorescence curve (inhibition), while Compound 1 should mirror the vehicle control's rapid fluorescent spike, confirming its inability to inhibit the enzyme.

Protocol B: DPPH Radical Scavenging Assay

Causality: The C4-hydroxyl group in Compound 1 is hypothesized to undergo single-electron transfer (SET). The stoichiometric decolorization of DPPH at 517 nm provides direct, self-validating proof of radical scavenging, independent of enzymatic variables.

  • Solution Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in anhydrous methanol. Note: Solution must be kept in the dark to prevent auto-oxidation.

  • Reaction Setup: In a 96-well clear plate, mix 100 µL of Compound 1 (and Celecoxib as a negative control) at concentrations ranging from 10–200 µg/mL with 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes.

  • Absorbance Readout: Measure the optical density (OD) at 517 nm.

  • Data Synthesis: Calculate scavenging activity: % Scavenging =[(OD_control - OD_sample) / OD_control] × 100. Compound 1 will demonstrate a dose-dependent increase in scavenging, validating the functional utility of the C4-OH group.

Experimental_Workflow cluster_assays Parallel Screening Protocols Lib Compound Evaluation Celecoxib vs. Compound 1 COX COX-1 / COX-2 Fluorometric Assay (Target: Cyclooxygenase) Lib->COX Aliquot 1 ROS DPPH Scavenging Assay (Target: Free Radicals) Lib->ROS Aliquot 2 Readout_COX Measure PGH2 Reduction (Ex/Em = 530/585 nm) COX->Readout_COX Add Arachidonic Acid Readout_ROS Measure Absorbance (OD at 517 nm) ROS->Readout_ROS Add DPPH Reagent Data SAR Validation & Pharmacological Profiling Readout_COX->Data Readout_ROS->Data

Caption: Parallel experimental workflow for evaluating COX inhibition and antioxidant capacity.

Conclusion

While celecoxib remains the benchmark for targeted COX-2 inhibition due to its optimized 1,3,5-diarylpyrazole structure and sulfonamide anchor, 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol serves an entirely different chemical purpose. By shifting the aryl substitution and introducing a C4-hydroxyl group, the molecule sacrifices anti-inflammatory potential to gain utility as an antioxidant and a versatile, late-stage functionalization intermediate for novel drug discovery pipelines.

References

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. National Institutes of Health (PMC).[Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry (ACS).[Link]

  • Clinical Pharmacology of Celecoxib. International Journal of Clinical Studies & Medical Case Reports.[Link]

  • 4'-Hydroxycelecoxib | C17H14F3N3O3S. PubChem (NIH).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol

Comprehensive Safety and Handling Guide: 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol Hazard Assessment by Structural Analogy The chemical structure of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol

Hazard Assessment by Structural Analogy

The chemical structure of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol informs our safety assessment. The molecule incorporates a pyrazole core, which is common in biologically active compounds, and a trifluoromethyl group, a halogenated organic moiety.[3][4][5] Compounds with these features can present specific hazards.[6][7][8] Therefore, it is prudent to handle this chemical as potentially hazardous, anticipating risks identified in similar substances.

Table 1: Summary of Key Chemical Data

Property Value Source
CAS Number 119868-28-9 [2]
Molecular Formula C₁₁H₉F₃N₂O [2]
Molecular Weight 242.2 g/mol [2]

| Appearance | Likely a solid at room temperature. |[7] |

Table 2: Anticipated Hazard Profile Based on Analogous Compounds

Potential Hazard Rationale and Causality Supporting Sources
Skin Irritation Pyrazole derivatives are frequently classified as skin irritants. Direct contact can lead to redness, inflammation, or discomfort. [1][6][7]
Serious Eye Irritation Contact with eyes is likely to cause significant irritation, as is common with many nitrogen-containing heterocyclic compounds and their derivatives. [1][6][7][8]
Harmful if Swallowed Acute oral toxicity is a noted hazard for many pyrazole-based chemicals. [1][6][9]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract. This is a common hazard for powdered chemical solids. [6][8][10]

| Hazardous Decomposition | During combustion, trifluoromethyl-containing compounds can release highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF). |[7][11] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a self-validating system of protection that minimizes all potential routes of exposure. The following equipment is mandatory when handling 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield. Rationale: To prevent eye contact which can cause serious irritation.[1][7] A face shield is required when there is a heightened risk of splashing or when handling larger quantities.[1][11][12] Equipment must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][12]
Hand Protection Chemical-resistant nitrile rubber gloves (minimum 5-mil thickness for splash protection). Rationale: To prevent skin contact and irritation.[10][12] Nitrile gloves offer good general resistance and a clear indication of tears.[13] For extended contact or immersion, consider heavier-duty gloves such as butyl rubber or Viton™, which have high resistance to halogenated hydrocarbons.[13][14] Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[6]
Skin and Body Protection A flame-resistant laboratory coat and closed-toe footwear. Rationale: To protect personal clothing and skin from contamination.[1][12] A full-body protective suit may be necessary for large-scale operations or spill cleanup.[9][15]

| Respiratory Protection | Not typically required when working within a certified chemical fume hood with adequate ventilation. | Rationale: To prevent inhalation of harmful dust or aerosols.[1][12] If engineering controls are insufficient or if dust is generated outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory.[7][10][16][17] |

Operational Plan: Safe Handling & Storage

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.[1]

Engineering Controls
  • All handling of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[7][10][17]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is correctly donned. Clear the fume hood of any unnecessary items.

  • Weighing: To minimize dust generation, weigh the compound on wax paper or in a tared, sealed container.[17]

  • Transfer: Carefully transfer the compound to your reaction vessel. If creating a solution, add the solvent to the compound slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water, even after removing gloves.[12][15]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don PPE B Verify Fume Hood Operation A->B C Weigh Compound B->C D Transfer to Vessel C->D E Perform Reaction/Preparation D->E F Segregate Waste E->F G Decontaminate Surfaces F->G H Store Compound Securely G->H I Remove PPE & Wash Hands H->I

Caption: Safe handling workflow for 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol.
Storage Requirements
  • Store in a tightly closed, properly labeled container.[10][12]

  • Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat.[10][12][18]

  • Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[11][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 4: First Aid and Emergency Measures

Exposure Route First Aid Protocol Source
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7][8][10]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. [6][9][10]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7][8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10][19]

| Spill | Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material, place it in a suitable, sealed container for disposal, and avoid creating dust.[6][10] |

Disposal Plan

Waste containing this compound must be treated as hazardous. The presence of the carbon-fluorine bond necessitates specific disposal methods to prevent environmental contamination.[11][20]

Step-by-Step Disposal Protocol
  • PPE: Wear the full complement of PPE as described in Section 2.

  • Waste Segregation: Collect all waste materials contaminated with the compound, including disposable labware (pipette tips, gloves), absorbent materials from spills, and surplus chemicals. Do not mix this waste with other chemical waste streams.[11]

  • Container Selection: Use a designated, sealable, and properly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[11] The label must clearly state "Hazardous Waste" and the full chemical name: "1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol".[16]

  • Contaminated Glassware: Non-disposable glassware must be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is recommended. The solvent rinsate must be collected and disposed of as hazardous waste.[11]

  • Final Disposal: The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration conducted by a licensed professional waste disposal service.[11] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[16] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [11][12][16]

G A Identify Contaminated Materials (Chemical, Labware, PPE) B Segregate into Designated HDPE Waste Container A->B C Securely Seal and Label Container 'Hazardous Waste' + Chemical Name B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Licensed High-Temperature Incineration E->F

Caption: Disposal workflow for 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol.

References

  • Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Benchchem. (n.d.). Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.
  • Benchchem. (n.d.). Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
  • Benchchem. (n.d.). Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide.
  • Guidechem. (n.d.). 1H-Pyrazol-4-ol, 1-(4-methylphenyl)-3-(trifluoromethyl)-.
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